![molecular formula C20H20N2O3S B2746600 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034525-80-7](/img/structure/B2746600.png)
4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development. The compound’s piperidine ring serves as a versatile scaffold for constructing biologically active molecules. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In the context of 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine , medicinal chemists can modify its structure to design novel drugs targeting specific receptors or enzymes.
Anticancer Agents
The piperidine moiety has been incorporated into several anticancer agents. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives exhibited dual inhibition against Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Researchers continue to explore similar compounds for their potential in cancer therapy.
Antioxidant Activity
Natural piperidine alkaloids, such as piperine, exhibit antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage . While 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine is synthetic, exploring its antioxidant potential could be valuable.
Inflammation Modulation
Researchers have investigated piperidine derivatives for their anti-inflammatory effects. For instance, testing the compound in cellular models (e.g., THP-1 macrophages) could reveal its impact on inflammatory pathways . Understanding its mechanism of action may lead to novel anti-inflammatory drugs.
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been reported to interact with various targets leading to a wide range of biological activities . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Biochemical Pathways
Piperidine derivatives have been reported to affect various biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
4-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,20-9-3-6-16-5-1-2-8-19(16)20)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,8-13,18H,4,7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIXNXIJOAVIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine |
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